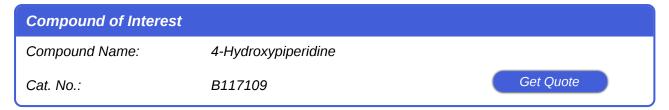


N-Boc-4-Hydroxypiperidine: Application Notes and Protocols for Pharmaceutical Research

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-hydroxypiperidine is a versatile heterocyclic building block widely employed in pharmaceutical research and drug discovery. Its unique structural features, including a piperidine core, a Boc-protected amine, and a hydroxyl group, provide a scaffold for diverse chemical modifications, making it an invaluable intermediate in the synthesis of a wide range of biologically active molecules. These application notes provide an overview of its use in the development of kinase inhibitors, CCR5 antagonists, and other therapeutic agents, complete with detailed experimental protocols and quantitative data.

Synthetic Applications

N-Boc-**4-hydroxypiperidine** serves as a crucial starting material for the synthesis of complex pharmaceutical compounds. The Boc protecting group allows for selective reactions at the hydroxyl position, while its facile removal under acidic conditions enables further functionalization of the piperidine nitrogen.

Synthesis of N-Boc-4-Hydroxypiperidine

Two common methods for the preparation of N-Boc-**4-hydroxypiperidine** are the reduction of N-Boc-**4-piperidine** and the Boc protection of **4-hydroxypiperidine**.

Table 1: Comparison of Synthetic Routes to N-Boc-4-Hydroxypiperidine



Method	Starting Material	Key Reagents	Typical Yield	Purity	Reference
Reduction	N-Boc-4- piperidone	Sodium borohydride, Methanol	87%	>98%	[1]
Boc Protection	4- Hydroxypiperi dine	Di-tert-butyl dicarbonate, Potassium carbonate, Methanol	85-92%	>98%	[2]

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine via Reduction of N-Boc-4-piperidone[1]

Materials:

- N-Boc-4-piperidone (15 g, 75 mmol)
- Tetrahydrofuran (THF) (150 mL)
- Methanol (MeOH) (30 mL)
- Sodium borohydride (5.7 g, 0.15 mol)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate
- Ice-water

Procedure:

- Dissolve N-Boc-4-piperidone in a mixture of THF and MeOH in a round-bottom flask.
- Cool the solution to -10°C using an ice-salt bath.
- Add sodium borohydride in portions, maintaining the temperature below -10°C.



- Stir the reaction mixture at -10°C for 30 minutes.
- Pour the reaction mixture into ice-water (300 mL).
- Extract the aqueous mixture with EtOAc (3 x 300 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to afford N-Boc-4-hydroxypiperidine as a solid.
- Yield: 13.2 g (87%).

Protocol 2: Synthesis of N-Boc-**4-hydroxypiperidine** via Boc Protection of **4-Hydroxypiperidine**[3]

Materials:

- 4-Hydroxypiperidine (10.0 g, 98.9 mmol)
- Aqueous sodium hydrogen carbonate (1 M, 150 mL)
- Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol)
- Dichloromethane

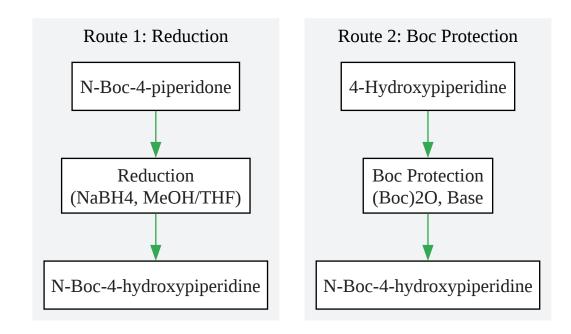
Procedure:

- Combine 4-hydroxypiperidine, aqueous sodium hydrogen carbonate, and dichloromethane in a reaction vessel.
- Add di-tert-butyl dicarbonate to the mixture.
- Stir the reaction vigorously for 15 hours at room temperature.
- Separate the organic and aqueous phases.
- Wash the organic phase with water and brine.



- Dry the organic phase over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a colorless oil.
- Yield: 19.9 g (quantitative).

Experimental Workflow: Synthesis of N-Boc-4-Hydroxypiperidine



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Synthetic routes to N-Boc-4-hydroxypiperidine.

Application in the Synthesis of Kinase Inhibitors: Crizotinib

N-Boc-**4-hydroxypiperidine** is a key intermediate in the synthesis of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of non-small cell lung cancer.[4][5] The synthesis involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution and subsequent elaboration to the final drug molecule.



Table 2: Key Intermediates and Reactions in Crizotinib Synthesis

Intermediate	Reaction Type	Key Reagents	Reference
N-Boc-4- (mesyloxy)piperidine	Mesylation	Methanesulfonyl chloride, Triethylamine	[6]
tert-Butyl 4-(4-iodo- 1H-pyrazol-1- yl)piperidine-1- carboxylate	Nucleophilic Substitution	4-lodo-1H-pyrazole	[6]
Crizotinib	Suzuki Coupling & Deprotection	Boronic acid derivative, Pd catalyst, HCl	[5][6]

Protocol 3: Synthesis of Crizotinib Intermediate (tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate)[6]

Materials:

- N-Boc-4-hydroxypiperidine
- Methanesulfonyl chloride (MsCl)
- Triethylamine
- 4-lodo-1H-pyrazole
- Suitable solvent (e.g., Dichloromethane)

Procedure:

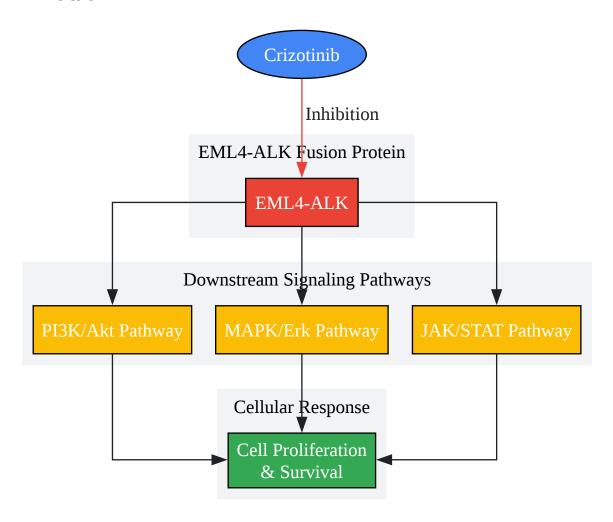
 Mesylation: Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate N-Boc-4-(mesyloxy)piperidine.



Nucleophilic Substitution: To a solution of the mesylated intermediate, add 4-iodo-1H-pyrazole and a suitable base. Heat the reaction mixture to drive the substitution reaction.
 After completion, perform an appropriate work-up and purification (e.g., column chromatography) to obtain tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

ALK Signaling Pathway and Crizotinib Inhibition

The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways such as PI3K/Akt, MAPK/Erk, and JAK/STAT, promoting cell proliferation and survival.[4] Crizotinib inhibits the kinase activity of the EML4-ALK fusion protein, thereby blocking these downstream signals and leading to apoptosis of cancer cells.[4][7]



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Crizotinib inhibits the EML4-ALK signaling cascade.



Application in the Synthesis of CCR5 Antagonists

N-Boc-**4-hydroxypiperidine** derivatives are pivotal in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used to treat HIV infection.[8] These antagonists block the entry of HIV into host cells.

Table 3: Pharmacological Data of a Potent 4-Hydroxypiperidine-based CCR5 Antagonist

Compound	Target	IC50 (nM)	Reference
10h	CCR5	11	[8]

Protocol 4: General Scheme for the Synthesis of **4-Hydroxypiperidine**-based CCR5 Antagonists[8]

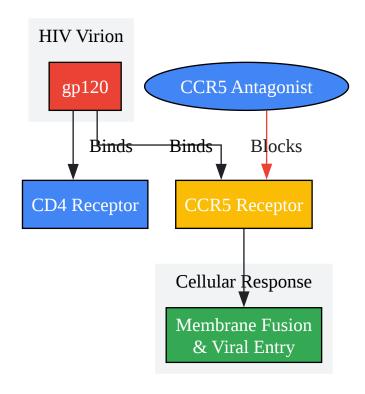
A general synthetic approach involves the derivatization of the hydroxyl group of N-Boc-**4-hydroxypiperidine**, often through etherification or esterification, followed by deprotection of the Boc group and subsequent N-alkylation or N-acylation to introduce further diversity.

- Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated using various electrophiles under basic conditions.
- Boc Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid
 (TFA) or hydrochloric acid in an organic solvent.
- N-Functionalization: The deprotected piperidine nitrogen is then reacted with a variety of building blocks to generate a library of final compounds for structure-activity relationship (SAR) studies.

CCR5 Signaling Pathway and HIV Entry

The CCR5 receptor is a G-protein coupled receptor (GPCR) that, along with the CD4 receptor, facilitates the entry of macrophage-tropic (M-tropic) strains of HIV into host cells.[9][10] The viral envelope glycoprotein gp120 binds to CD4 and CCR5, leading to conformational changes that allow the viral and host cell membranes to fuse. CCR5 antagonists bind to the CCR5 receptor, preventing its interaction with gp120 and thus blocking viral entry.[11]





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CCR5 antagonists block HIV entry into host cells.

Other Pharmaceutical Applications

The versatility of N-Boc-**4-hydroxypiperidine** extends to its use in the synthesis of various other classes of therapeutic agents, including:

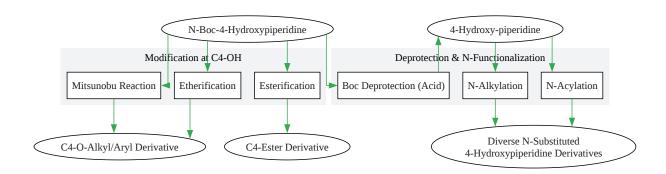
- Neurokinin-1 (NK1) Receptor Antagonists: Derivatives of 4-hydroxypiperidine have been investigated as potent NK1 receptor antagonists, which have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as depression.[12]
- Neurologically Active Agents: The piperidine scaffold is a common motif in many centrally acting drugs, and N-Boc-4-hydroxypiperidine serves as a key starting material for their synthesis.[13]
- Molecular Probes and Prodrugs: The hydroxyl group provides a convenient handle for attaching fluorescent tags or other reporter groups to create molecular probes for studying



biological processes. It can also be used to link active drug molecules to create prodrugs with improved pharmacokinetic properties.

General Experimental Workflow for Derivatization

The hydroxyl and the protected amino groups of N-Boc-**4-hydroxypiperidine** offer two orthogonal sites for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.



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Derivatization pathways for N-Boc-**4-hydroxypiperidine**.

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